N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Kinase Inhibitor Medicinal Chemistry SAR

Researchers using generic fluorinated pyridines risk batch variability that undermines SAR reproducibility. N,N-Dimethyl-5-(trifluoromethyl)pyridin-2-amine (CAS 136539-99-6) provides a defined 2-NMe2-5-CF3 substitution pattern ensuring consistent reactivity. • 40% greater kinase inhibition vs non-fluorinated analogs • LogP ~2.2 balances solubility & metabolic stability • Reliable building block for FBDD, agrochemicals & advanced materials • Synthesized from 2-chloro-5-trifluoromethylpyridine for supply continuity

Molecular Formula C8H9F3N2
Molecular Weight 190.169
CAS No. 136539-99-6
Cat. No. B2460828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
CAS136539-99-6
Molecular FormulaC8H9F3N2
Molecular Weight190.169
Structural Identifiers
SMILESCN(C)C1=NC=C(C=C1)C(F)(F)F
InChIInChI=1S/C8H9F3N2/c1-13(2)7-4-3-6(5-12-7)8(9,10)11/h3-5H,1-2H3
InChIKeyQJBWCTIYNAUNGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine (CAS 136539-99-6): Procurement and Differentiation Guide


N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine (CAS: 136539-99-6) is a fluorinated pyridine derivative . It is a versatile building block in organic synthesis , a core scaffold in drug discovery , and an intermediate for pharmaceuticals, agrochemicals, and advanced materials [1].

Procurement Risk Alert: Why In-Class Substitution for N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is Scientifically Unjustified


This compound's precise substitution pattern—a dimethylamino group at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring—creates a unique electronic environment that is not replicated by its structural isomers or other fluorinated pyridines [1]. This specific arrangement directly impacts critical physicochemical properties [2] and downstream reactivity, leading to marked differences in target binding and biological activity [3]. Substituting with a generic or seemingly similar analog introduces unacceptable variability into experimental workflows, jeopardizing project reproducibility and outcomes. The following quantitative evidence demonstrates exactly where and why this specificity matters.

Quantitative Differentiation: N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine vs. Closest Analogs


Fluorination Effect on Bioactivity: 40% Increased Inhibitory Activity vs. Non-Fluorinated Analogs

In a structure-activity relationship (SAR) study focused on kinase inhibitors, the presence of the trifluoromethyl group in the target compound was shown to increase inhibitory activity by approximately 40% compared to its non-fluorinated analog [1]. This significant enhancement is attributed to the unique electronic properties and favorable interactions imparted by the trifluoromethyl group.

Kinase Inhibitor Medicinal Chemistry SAR

Lipophilicity (LogP) Differentiation vs. Alternative Heteroaromatic Scaffolds

The calculated partition coefficient (LogP) for N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is reported as 2.16640 [1]. This value is significantly lower than many other fluorinated building blocks, such as those containing a pure phenyl-trifluoromethyl motif (e.g., 4-(trifluoromethyl)aniline, predicted LogP ~2.7-3.0), and higher than more polar heterocycles like pyrazine or pyrimidine analogs. This intermediate lipophilicity offers a critical balance for drug design, potentially improving membrane permeability while mitigating the excessive hydrophobicity that can lead to poor solubility and high metabolic clearance.

Physicochemical Property Drug Design ADME

Electronic Property Modulation: Unique Basicity and Nucleophilicity vs. Unsubstituted or Mono-substituted Pyridines

The combination of an electron-donating dimethylamino group at the 2-position and an electron-withdrawing trifluoromethyl group at the 5-position creates a distinctive electronic 'push-pull' system on the pyridine ring. This is a class-level characteristic for this substitution pattern. This results in a unique basicity and nucleophilicity profile compared to simpler pyridines [1]. For example, the 2-dimethylamino group increases the electron density at the ring nitrogen and the 3- and 4-positions, while the 5-trifluoromethyl group decreases it. This electronic fine-tuning is absent in unsubstituted pyridine or analogs with only one of these groups, leading to different reactivity in cross-coupling reactions, N-alkylation, and complexation with metals.

Synthetic Chemistry Reactivity Electronics

Synthetic Versatility: A Preferred Intermediate for Direct Derivatization

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry . Its primary synthetic route involves a nucleophilic substitution of 2-chloro-5-trifluoromethylpyridine with dimethylamine, yielding a versatile scaffold for further derivatization . This contrasts with other functional group handles, as the dimethylamino group can be further elaborated or act as a directing group for metalation reactions, whereas a simple hydrogen or halogen at the 2-position would require a separate, and sometimes lower-yielding, sequence.

Organic Synthesis Building Block Medicinal Chemistry

Application-Specific Procurement: Optimized Scenarios for N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine


Kinase-Focused Medicinal Chemistry Programs

The compound is an optimal choice for medicinal chemistry projects targeting kinases or similar enzymes where the trifluoromethyl group enhances binding. The demonstrated class-level 40% improvement in inhibitory activity over non-fluorinated analogs makes it a preferred building block for SAR exploration and lead optimization [1].

Optimization of Lead Compounds for Favorable ADME Profile

For lead candidates requiring a specific balance of lipophilicity (LogP ~2.2), this compound serves as an ideal scaffold. Its LogP value is distinct from more hydrophobic fluorinated aromatics, providing a strategic advantage in tuning solubility and metabolic stability without sacrificing target engagement [1].

Synthesis of Complex Agrochemicals and Advanced Materials

The compound is a reliable, commercially available building block for synthesizing next-generation agrochemicals and materials where the unique 'push-pull' electronic effects can impart desirable properties like photostability or specific biological activity [1]. Its established synthesis from 2-chloro-5-trifluoromethylpyridine ensures a robust supply chain [2].

Exploration of Underexploited Chemical Space in Fragment-Based Drug Discovery (FBDD)

As a core scaffold for molecular linking, expansion, and modification [1], this compound is an excellent fragment for FBDD campaigns. Its intermediate lipophilicity (LogP = 2.16640) [2] and unique combination of functional groups allow it to probe binding pockets that may not be accessible to simpler, more polar, or more lipophilic fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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